An In-Depth Technical Guide to the Synthesis and Characterization of 5-ethynyl-1-methyl-1H-pyrazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-ethynyl-1-methyl-1H-pyrazole
Foreword: The Strategic Value of the Ethynyl-Pyrazole Scaffold
The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs ranging from anti-inflammatory agents to kinase inhibitors for cancer therapy.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern medicinal chemistry.[3] The introduction of an ethynyl (terminal alkyne) group onto this scaffold further enhances its utility, providing a versatile chemical handle for "click chemistry," metabolic labeling, and the construction of more complex molecular architectures through carbon-carbon bond-forming reactions.[4]
This guide provides a comprehensive, field-proven overview of the synthesis and characterization of 5-ethynyl-1-methyl-1H-pyrazole, a key building block for drug discovery and materials science. We will delve into the mechanistic underpinnings of robust synthetic strategies and provide detailed protocols and characterization data to ensure reliable and reproducible outcomes in the laboratory.
Part 1: Strategic Synthesis of the Target Compound
The construction of 5-ethynyl-1-methyl-1H-pyrazole can be approached from two primary, highly efficient synthetic avenues. The choice of method often depends on the availability of starting materials and the specific requirements of the research program.
-
Sonogashira Cross-Coupling: This is a powerful and widely used palladium- and copper-catalyzed reaction to form a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[5][6] For our target, this involves coupling a 5-halo-1-methyl-1H-pyrazole with a protected acetylene source. This route is often preferred for its high functional group tolerance and reliability.[7][8]
-
Seyferth-Gilbert/Bestmann-Ohira Homologation: This method provides a one-carbon extension, converting an aldehyde directly into a terminal alkyne.[9][10] The Bestmann-Ohira modification, which utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, is particularly advantageous as it proceeds under milder basic conditions, making it compatible with base-sensitive substrates.[11][12] This route is ideal when the corresponding pyrazole-5-carbaldehyde is readily available.
For this guide, we will provide a detailed, step-by-step protocol for the Sonogashira coupling, as it represents a more convergent and commonly employed strategy for introducing alkynyl moieties onto heterocyclic systems.[13]
Part 2: Recommended Synthesis via Sonogashira Coupling
This protocol is a two-step process: (A) the palladium/copper-catalyzed coupling of 5-iodo-1-methyl-1H-pyrazole with trimethylsilylacetylene (TMSA), followed by (B) the in-situ deprotection of the silyl group.
Underlying Mechanism: A Dual Catalytic Cycle
The success of the Sonogashira reaction hinges on the synergistic interplay of two independent catalytic cycles: a palladium cycle and a copper cycle.[14][15] While the exact mechanism is complex and subject to ongoing study, the generally accepted pathway provides a strong predictive framework for experimental success.[6][16]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of the 5-iodo-1-methyl-1H-pyrazole.
-
Copper Cycle: Concurrently, the terminal alkyne (TMSA) reacts with a Cu(I) salt to form a copper acetylide intermediate. This step is facilitated by the amine base, which deprotonates the alkyne.[16]
-
Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[15]
Detailed Experimental Protocol
This protocol is adapted from established procedures for Sonogashira couplings on halo-pyrazoles.[15][17][18]
Materials:
-
5-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)
-
Trimethylsilylacetylene (TMSA) (1.5 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, oven-flamed Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-iodo-1-methyl-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF (to make a ~0.2 M solution) followed by triethylamine (3.0 equiv). Stir the resulting suspension at room temperature for 10 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.5 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. The causality for this choice is that the reaction is typically efficient without heating, minimizing potential side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodopyrazole is consumed (typically 2-4 hours).
-
In-Situ Deprotection: Once the coupling is complete, add methanol to the reaction mixture, followed by solid potassium carbonate (2.0 equiv). Stir at room temperature for an additional 1-2 hours to effect the cleavage of the trimethylsilyl group.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 5-ethynyl-1-methyl-1H-pyrazole as a pure compound.
Part 3: Alternative Synthesis via Bestmann-Ohira Homologation
This pathway is an excellent alternative if the starting material is 1-methyl-1H-pyrazole-5-carbaldehyde. The Bestmann-Ohira reagent converts the aldehyde to the terminal alkyne in a one-pot procedure under relatively mild conditions.[11]
Mechanism: The reaction is initiated by the base-mediated generation of a diazomethylphosphonate anion, which attacks the aldehyde. The resulting adduct cyclizes to an oxaphosphetane, which then eliminates dimethyl phosphate to form a vinyl diazo intermediate. Loss of dinitrogen gas generates a vinylidene carbene, which undergoes a 1,2-hydride shift to furnish the final terminal alkyne product.[10][19][20]
Part 4: Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-ethynyl-1-methyl-1H-pyrazole. The data presented below are compiled based on typical values for pyrazole and terminal alkyne functionalities.[21][22][23]
Physicochemical and Spectroscopic Data Summary
| Property | Data |
| Molecular Formula | C₆H₆N₂ |
| Molecular Weight | 106.13 g/mol |
| Physical State | Liquid or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | See Section 4.2 for detailed assignment |
| ¹³C NMR (CDCl₃, 101 MHz) | See Section 4.2 for detailed assignment |
| IR (neat), ν (cm⁻¹) | ~3300 (≡C-H), ~2110 (C≡C), ~1530 (C=N) |
| Mass Spec (EI) | m/z (%) = 106 (M⁺) |
Analysis of Spectroscopic Signatures
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous confirmation of the structure.
-
δ ~ 7.4 ppm (d, 1H): This signal corresponds to the proton at the C4 position of the pyrazole ring.
-
δ ~ 6.2 ppm (d, 1H): This signal corresponds to the proton at the C3 position of the pyrazole ring.
-
δ ~ 3.9 ppm (s, 3H): A singlet integrating to three protons, characteristic of the N-methyl group.
-
δ ~ 3.2 ppm (s, 1H): A sharp singlet, which is the hallmark of the terminal alkyne proton (≡C-H). The presence of this peak is a critical piece of evidence.[24]
-
-
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data.
-
δ ~ 140 ppm & ~110 ppm: Resonances for the C3 and C4 carbons of the pyrazole ring.
-
δ ~ 130 ppm: Resonance for the C5 carbon attached to the alkyne.
-
δ ~ 80 ppm & ~75 ppm: Two distinct signals for the sp-hybridized carbons of the alkyne (C≡C).
-
δ ~ 38 ppm: Signal for the N-methyl carbon.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key alkyne functional group.
-
~3300 cm⁻¹ (strong, sharp): This peak is characteristic of the stretching vibration of the terminal alkyne C-H bond (≡C-H).
-
~2110 cm⁻¹ (medium, sharp): This absorption is due to the carbon-carbon triple bond (C≡C) stretch. Its presence and position are definitive for an alkyne.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) spectrum should show a molecular ion (M⁺) peak at m/z = 106, corresponding to the molecular formula C₆H₆N₂.
Part 5: Safety, Handling, and Storage
-
Safety: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn. All manipulations, especially those involving volatile solvents and reagents, should be performed in a well-ventilated fume hood. Palladium catalysts can be toxic and should be handled with care.
-
Handling: Terminal alkynes can be sensitive and, in some cases, unstable.[25][26] While 5-ethynyl-1-methyl-1H-pyrazole is generally stable, it should be handled under an inert atmosphere where possible to prevent potential degradation or side reactions.
-
Storage: The purified compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated to ensure long-term stability.
Conclusion
This guide has detailed robust and reliable methodologies for the synthesis of 5-ethynyl-1-methyl-1H-pyrazole, a valuable heterocyclic building block. The Sonogashira coupling offers a convergent and highly efficient route, while the Bestmann-Ohira homologation provides a powerful alternative from the corresponding aldehyde. The comprehensive characterization data supplied herein serves as a benchmark for researchers, ensuring the structural integrity and purity of the synthesized material. By understanding the causality behind the chosen protocols and analytical methods, scientists in drug discovery and materials science can confidently produce and utilize this versatile compound in their research endeavors.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][14]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link][16]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][7]
-
Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link][19]
-
Organic Syntheses. (n.d.). One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. [Link][20]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2016). BESTMAN-OHIRA REAGENT. [Link][11]
-
National Institutes of Health. (2018). Terminal Alkyne Biosynthesis in Marine Microbes. [Link][4]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link][25]
-
ACS Publications. (n.d.). One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link][26]
-
ResearchGate. (2015). Synthesis of the Bestmann-Ohira Reagent. [Link][12]
-
NROChemistry. (n.d.). Seyferth-Gilbert Homologation. [Link][27]
-
SynArchive. (n.d.). Seyferth-Gilbert Homologation. [Link][9]
-
YouTube. (2022). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. [Link][24]
-
Wiley Online Library. (2006). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link][17]
-
Grokipedia. (n.d.). Seyferth–Gilbert homologation. [Link][28]
-
ChemBK. (n.d.). 1-Methyl-1H-pyrazole-3-carbaldehyde. [Link][29]
-
Wikipedia. (n.d.). Seyferth–Gilbert homologation. [Link][10]
-
National Institutes of Health. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link][1]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link][8]
-
National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link][21]
-
ResearchGate. (2023). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. [Link][30]
-
ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link][18]
-
National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link][31]
-
Google Patents. (n.d.). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. [32]
-
Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link][33]
-
PubChem. (n.d.). 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl-. [Link][34]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link][35]
-
National Institutes of Health. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link][36]
-
National Institutes of Health. (n.d.). 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one. [Link][37]
-
Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link][39]
-
National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link][22]
-
National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link][2]
-
Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link][23]
-
MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link][41]
-
ResearchGate. (2015). Perspective: The potential of pyrazole-based compounds in medicine. [Link][3]
-
TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. [Link][42]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Terminal Alkyne Biosynthesis in Marine Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. synarchive.com [synarchive.com]
- 10. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jmchemsci.com [jmchemsci.com]
- 24. youtube.com [youtube.com]
- 25. One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 28. grokipedia.com [grokipedia.com]
- 29. chembk.com [chembk.com]
- 30. researchgate.net [researchgate.net]
- 31. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 32. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]
- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 34. 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- | C6H5ClN2 | CID 12298390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. Pyrazole synthesis [organic-chemistry.org]
- 36. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 37. 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 38. chem.libretexts.org [chem.libretexts.org]
- 39. masterorganicchemistry.com [masterorganicchemistry.com]
- 40. 1-Ethynyl-5-methylpyrazole | C6H6N2 | CID 175464082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 41. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 42. tsijournals.com [tsijournals.com]
